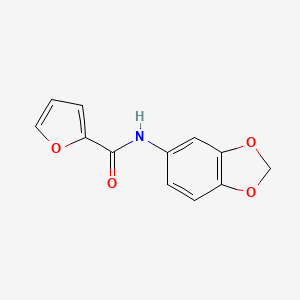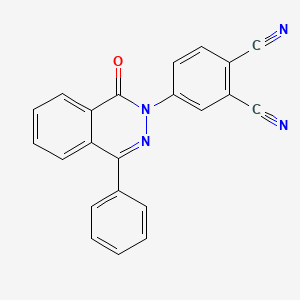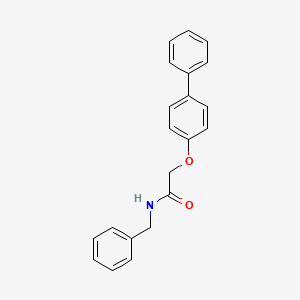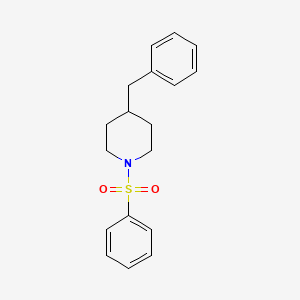![molecular formula C20H26ClN3 B5504161 4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)
4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride is a chemical compound that is commonly referred to as JNJ-38431055. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy balance. JNJ-38431055 has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
JNJ-38431055 acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the central nervous system. Orexin-2 receptors play a crucial role in regulating sleep-wake cycles, appetite, and energy balance. By blocking the activity of orexin-2 receptors, JNJ-38431055 can modulate these physiological processes and improve sleep quality, reduce food intake, and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
JNJ-38431055 has been shown to have several biochemical and physiological effects in preclinical studies. It can increase slow-wave sleep and reduce wakefulness, leading to improved sleep quality. Additionally, JNJ-38431055 can reduce food intake and body weight in animal models, making it a potential treatment for obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in treating substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-38431055 has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, making it a valuable tool for studying the physiological and behavioral effects of orexin-2 receptor blockade. Additionally, JNJ-38431055 has been extensively studied in preclinical models, providing a wealth of data on its pharmacological properties and potential therapeutic applications. However, JNJ-38431055 has several limitations, including its cost and limited availability. Additionally, its effects may vary depending on the species and strain of animal used in experiments, making it important to carefully consider the choice of model organism.
Direcciones Futuras
There are several future directions for research on JNJ-38431055. One potential avenue is the development of JNJ-38431055 analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, further studies are needed to investigate the potential therapeutic applications of JNJ-38431055 in humans, particularly in the treatment of sleep disorders, obesity, and addiction. Finally, the role of orexin-2 receptors in other physiological processes, such as stress and anxiety, warrants further investigation.
Métodos De Síntesis
The synthesis of JNJ-38431055 involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by the reaction with 2-methylbutylamine and pyrimidine-2,4,6-trione. The resulting product is then purified and converted into the hydrochloride salt form. The synthesis method has been optimized to achieve high yields and purity of JNJ-38431055.
Aplicaciones Científicas De Investigación
JNJ-38431055 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve sleep quality and reduce wakefulness in preclinical studies, making it a promising candidate for the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, JNJ-38431055 has been investigated for its potential use in the treatment of obesity and addiction, as orexin-2 receptor antagonists have been shown to reduce food intake and drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
4-[4-(2-chlorophenyl)piperidin-4-yl]-2-(2-methylbutyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3/c1-3-15(2)14-19-23-11-8-18(24-19)20(9-12-22-13-10-20)16-6-4-5-7-17(16)21/h4-8,11,15,22H,3,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDPPADRLJTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=NC=CC(=N1)C2(CCNCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)


![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)